molecular formula C14H20ClN B1388248 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride CAS No. 95195-98-5

3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

Cat. No.: B1388248
CAS No.: 95195-98-5
M. Wt: 237.77 g/mol
InChI Key: FBFMEJWLEWTMBI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride (CAS: 173943-98-1), also known as L-687,384 hydrochloride, is a spirocyclic compound with a benzyl-substituted piperidine ring fused to a naphthalene system. Its molecular formula is C21H26ClN, with an average mass of 327.896 g/mol . This compound is structurally characterized by a spiro junction at the 1,4'-position, connecting the naphthalene and piperidine moieties.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14;/h1-2,4,6,15H,3,5,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFMEJWLEWTMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662848
Record name 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95195-98-5
Record name 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
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Preparation Methods

Cyclization of Naphthalene Derivatives with Piperidine in Organic Solvents

Methodology:

  • Starting materials: Naphthalene derivatives bearing suitable leaving groups (e.g., halides, nitro groups, or aldehydes) at positions conducive to cyclization.
  • Reaction conditions: The reaction typically involves refluxing the precursor with piperidine in organic solvents such as toluene or dichloromethane, often in the presence of a catalyst or acid to facilitate cyclization.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or Lewis acids such as zinc chloride are employed to promote intramolecular cyclization.
  • Procedure:
1. Dissolve the naphthalene precursor in toluene or dichloromethane.
2. Add an excess of piperidine.
3. Introduce a catalytic amount of acid catalyst.
4. Reflux the mixture under inert atmosphere for several hours.
5. Cool the reaction mixture and extract the product.
6. Purify via recrystallization or chromatography.

Outcome: Formation of the spirocyclic core, yielding the free base.

Reference: The method is consistent with general cyclization procedures for spiro compounds reported in chemical supplier protocols and literature, such as the synthesis of similar spiro[naphthalene-piperidine] derivatives.

Oxidative Cyclization Using Manganese Dioxide

Methodology:

  • Starting materials: 2-Substituted 4-piperidones or related intermediates.
  • Reaction conditions: Oxidation of primary amines or alcohol precursors using manganese dioxide (MnO₂) facilitates cyclization to form the spiro compound.
  • Procedure:
1. Prepare the precursor (e.g., 2-substituted piperidone).
2. Subject the precursor to oxidation with MnO₂ in an inert solvent such as dichloromethane.
3. Maintain reflux conditions to promote oxidation and cyclization.
4. Isolate the product after completion via filtration and purification.

Notes: This method is advantageous for high-yielding synthesis of intermediates, as demonstrated in research on piperidine derivatives used for drug development.

Reference: The research findings from Anna Pöschl et al. highlight the utility of MnO₂-mediated oxidation in synthesizing piperidine derivatives, which can be adapted for the spiro compound.

Cyclization in the Presence of Catalysts in Organic Solvents

Methodology:

  • Reaction conditions: Cyclization reactions catalyzed by acids or Lewis acids, conducted in solvents like dichloromethane or toluene at elevated temperatures.
  • Procedure:
1. Dissolve the precursor in the chosen solvent.
2. Add catalytic amounts of acid or Lewis acid.
3. Heat under reflux with stirring.
4. Monitor reaction progress via TLC.
5. Upon completion, cool, extract, and purify.

Advantages: Suitable for scalable synthesis, often used in industrial settings for batch production.

Data Table Summarizing Preparation Methods

Method Precursors Reagents Solvent Conditions Yield Remarks
Cyclization of Naphthalene Derivatives Naphthalene derivatives + piperidine Acid catalyst Toluene/dichloromethane Reflux High Widely used, scalable
MnO₂-mediated Oxidation 2-Substituted 4-piperidones Manganese dioxide Dichloromethane Reflux Moderate to high Suitable for intermediates
Catalyzed Cyclization Precursor + Lewis acid Lewis acid Toluene/dichloromethane Elevated temperature Variable Industrial scalability
Salt Formation Free base Hydrochloric acid Ethanol/methanol Room temperature Quantitative Purification step

Research Findings and Challenges

  • Efficiency: The cyclization reactions generally proceed with high yields, especially when optimized with suitable catalysts and solvents.
  • Selectivity: Acid catalysis enhances regioselectivity toward the desired spiro compound.
  • Scale-up: Continuous flow synthesis has been explored to improve scalability, reducing reaction times and increasing yields.
  • Challenges: Side reactions such as over-oxidation or polymerization can occur; careful control of reaction conditions is necessary.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Key Findings:

  • Antidepressant Activity: Studies have indicated that compounds with a spiro-piperidine structure may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.
  • Analgesic Properties: Research has shown that derivatives of this compound may possess analgesic properties, providing a basis for further development into pain management therapies.

Neuropharmacology

The compound's interaction with neurotransmitter receptors makes it a candidate for exploring neuropharmacological effects.

Research Insights:

  • Dopamine Receptor Modulation: Preliminary studies suggest that this compound can influence dopamine receptor activity, indicating potential applications in treating disorders such as schizophrenia or Parkinson's disease.
  • Cognitive Enhancement: Investigations into cognitive enhancement have highlighted the compound's ability to improve learning and memory in preclinical models.

Data Table: Summary of Applications

Application AreaPotential EffectsResearch Status
Medicinal ChemistryAntidepressant, AnalgesicPreclinical Studies
NeuropharmacologyDopamine Modulation, Cognitive EnhancementOngoing Research

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various spiro-piperidine derivatives for their antidepressant-like effects. The results indicated that modifications to the spiro structure enhanced efficacy in animal models, suggesting that this compound could be a lead compound for further development.

Case Study 2: Neuroprotective Effects

In research conducted by [Author et al., Year], the neuroprotective effects of the compound were assessed in models of neurodegeneration. The findings demonstrated significant reductions in neuronal death and improvements in behavioral outcomes, supporting its potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]
  • Molecular Formula : C16H22ClN
  • Key Differences : The benzyl group in L-687,384 is replaced by a methyl group.
  • Synthesis : Synthesized via C(sp³)–H amination using Mn(III) catalysts, achieving a 58–61% yield .
  • Characterization : ¹³C NMR data (δ 35.6, 21.0 ppm) confirms the spiro structure and methyl substitution .
  • Applications : Intermediate in late-stage functionalization for drug discovery .
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] Hydrochloride
  • Molecular Formula: C12H15Cl2NO
  • Key Differences : Naphthalene is replaced by a chlorinated benzofuran ring.
  • Properties : Lower molecular weight (240.69 g/mol ) and altered electronic properties due to chlorine and oxygen heteroatoms .
  • Applications : Used in specialized organic synthesis and as a research chemical .

Analogues with Modified Spiro Positions

3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Hydrochloride
  • Molecular Formula : C14H20ClN
  • Key Differences : Spiro junction at the 1,3'-position instead of 1,4'.

Heterocyclic Spiro Analogues

3H-Spiro[benzo[c]thiophene-1,4'-piperidine] Hydrochloride
  • Molecular Formula : C13H16ClNS
  • Key Differences : Incorporates a sulfur-containing benzo[c]thiophene moiety.
  • Properties : Enhanced lipophilicity due to sulfur, influencing pharmacokinetics .
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one Hydrochloride
  • Molecular Formula : C11H13ClN2O2
  • Key Differences : Features a fused furopyridine ring with a ketone group.
  • Applications : Investigated for its reactivity in oxidation and amination reactions .

Comparative Data Table

Compound Name (CAS) Molecular Formula Average Mass (g/mol) Substituent/Modification Synthesis Yield (%) Key Spectral Data (¹³C NMR, δ ppm) Applications
L-687,384 Hydrochloride (173943-98-1) C21H26ClN 327.896 1'-Benzyl - - CNS ligand research
1'-Methyl Analogue C16H22ClN 263.81 1'-Methyl 58–61 35.6, 21.0 Synthetic intermediate
4-Chloro-benzofuran Analogue (946680-60-0) C12H15Cl2NO 268.16 4-Chloro, benzofuran - - Organic synthesis
Spiro[benzo[c]thiophene] Hydrochloride (191673-07-1) C13H16ClNS 261.79 Benzo[c]thiophene - - Pharmacological studies
tert-Butyl Carbamate Precursor C19H27NO2·HCl 337.89 1'-tert-Butoxycarbonyl (Boc) - - Protected intermediate in synthesis

Key Findings and Implications

Spiro Position : The 1,4'-spiro junction in L-687,384 reduces ring strain compared to 1,3'-analogues, favoring thermodynamic stability .

Heterocyclic Modifications : Replacing naphthalene with sulfur- or oxygen-containing heterocycles alters electronic properties and solubility, broadening applicability in medicinal chemistry .

Biological Activity

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride (CAS No. 95195-98-5) is a compound characterized by its unique spirocyclic structure, which has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N·ClH
  • Molecular Weight : 237.77 g/mol
  • Storage Conditions : Ambient temperature recommended for stability .

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial and antifungal activities. For instance, spirobisnaphthalene derivatives have shown effective inhibition against various fungal pathogens. The biological activity is often attributed to the structural features that allow interaction with microbial cell membranes or metabolic pathways .

Table 1: Antifungal Activity of Spirobisnaphthalene Derivatives

CompoundPathogenEC50 (µg/mL)Inhibition Rate (%)
Palmarumycin CP 17P. piricola9.3473.7
Palmarumycin CP 17bR. solani11.1871.3
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] HClTBDTBDTBD

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through:

  • Disruption of Cell Membranes : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : Some derivatives interfere with essential metabolic pathways in fungi and bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of spirocyclic compounds related to this compound:

  • Antifungal Studies : A study focusing on the antifungal properties of various spirobisnaphthalene derivatives found that modifications in the structure significantly influenced their potency against specific fungal strains. The results indicated that certain functional groups could enhance antifungal activity without compromising safety profiles .
  • Synthesis and Biological Evaluation : Another research effort involved synthesizing analogs of spiro[naphthalene-1,4'-piperidine] and evaluating their biological activities in vitro. The findings suggested a correlation between structural modifications and increased biological efficacy against selected pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride to improve yield and purity?

  • Methodological Answer :

  • Reaction Parameter Optimization : Adjust temperature, solvent polarity, and catalyst loading to enhance reaction efficiency. For example, polar aprotic solvents (e.g., DMF) may improve cyclization efficiency in spiro compound formation .
  • Design of Experiments (DoE) : Use factorial design to systematically test variables (e.g., molar ratios, reaction time) and identify critical factors. This reduces trial-and-error approaches and accelerates optimization .
  • Purification Techniques : Employ column chromatography with gradient elution or recrystallization in ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC or NMR .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Methods :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and assess proton environments near the piperidine and naphthalene moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C13_{13}H18_{18}ClNO) and detects isotopic patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns, especially for hydrochloride salt formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate chemical waste in labeled containers and coordinate disposal with certified hazardous waste services to avoid environmental contamination .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent HCl release .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the understanding of reaction mechanisms involving this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and energetics of key steps (e.g., cyclization, salt formation). Compare computed activation energies with experimental kinetic data .
  • Solvent Effects : Apply implicit solvent models (e.g., COSMO-RS) to predict solvent interactions and optimize dielectric environments for intermediates .
  • Feedback Loops : Integrate experimental results (e.g., reaction yields) with computational predictions to refine models and guide future syntheses .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound's reactivity?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/MS data with computational IR spectra to confirm functional group assignments. Discrepancies may indicate unaccounted solvent effects or side reactions .
  • Sensitivity Analysis : Identify which computational parameters (e.g., basis sets, solvation models) most significantly impact predictions. Recalibrate models using high-quality experimental benchmarks .
  • Controlled Replication : Repeat experiments under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing data inconsistencies .

Q. How to design a multi-step synthesis pathway incorporating this compound as an intermediate for complex molecules?

  • Methodological Answer :

  • Retrosynthetic Analysis : Deconstruct target molecules (e.g., pharmaceuticals) to identify steps where the spiro-piperidine scaffold can serve as a building block. Prioritize steps with high atom economy .
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during subsequent reactions (e.g., cross-couplings), followed by HCl-mediated deprotection .
  • Scale-Up Considerations : Optimize batch vs. flow chemistry approaches for critical steps. For example, continuous flow reactors may improve heat transfer in exothermic cyclization reactions .

Data Contradiction Analysis

Example Scenario : Discrepancies observed between theoretical pKa values (predicted via DFT) and experimental potentiometric titrations for the piperidine nitrogen.

  • Resolution Strategy :
    • Experimental Reassessment : Verify titration conditions (ionic strength, temperature) and exclude competing equilibria (e.g., counterion interactions) .
    • Computational Refinement : Include explicit water molecules in DFT simulations to better model protonation states in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

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